molecular formula C14H21N3 B11813297 N-Cyclopentyl-5-(pyrrolidin-2-yl)pyridin-2-amine

N-Cyclopentyl-5-(pyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B11813297
M. Wt: 231.34 g/mol
InChI Key: QKGZPCBRCDBUGK-UHFFFAOYSA-N
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Description

N-Cyclopentyl-5-(pyrrolidin-2-yl)pyridin-2-amine is a compound that belongs to the class of pyridine derivatives. It has a molecular formula of C14H21N3 and a molecular weight of 231.34 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a pyridine derivative with cyclopentylamine and pyrrolidine under specific conditions . The reaction conditions often include the use of solvents such as acetone and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-5-(pyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N-Cyclopentyl-5-(pyrrolidin-2-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Cyclopentyl-5-(pyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives such as:

  • N-Cyclopentyl-5-(pyrrolidin-2-yl)pyridine
  • N-Cyclopentyl-5-(pyrrolidin-2-yl)pyrimidine
  • N-Cyclopentyl-5-(pyrrolidin-2-yl)pyrazine

Uniqueness

N-Cyclopentyl-5-(pyrrolidin-2-yl)pyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H21N3

Molecular Weight

231.34 g/mol

IUPAC Name

N-cyclopentyl-5-pyrrolidin-2-ylpyridin-2-amine

InChI

InChI=1S/C14H21N3/c1-2-5-12(4-1)17-14-8-7-11(10-16-14)13-6-3-9-15-13/h7-8,10,12-13,15H,1-6,9H2,(H,16,17)

InChI Key

QKGZPCBRCDBUGK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=NC=C(C=C2)C3CCCN3

Origin of Product

United States

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